3-[(3-Hydroxypiperidin-1-yl)methyl]chromen-4-one
Description
3-[(3-Hydroxypiperidin-1-yl)methyl]chromen-4-one is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities. The incorporation of a hydroxypiperidine moiety into the chromenone structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
3-[(3-hydroxypiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-12-4-3-7-16(9-12)8-11-10-19-14-6-2-1-5-13(14)15(11)18/h1-2,5-6,10,12,17H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIIWASNTFZDCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=COC3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxypiperidin-1-yl)methyl]chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chromen-4-one and 3-hydroxypiperidine.
Formation of Intermediate: The chromen-4-one is reacted with a suitable reagent to introduce a reactive functional group, such as a halogen or an alkyl group, at the desired position.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 3-hydroxypiperidine to form the final product, 3-[(3-Hydroxypiperidin-1-yl)methyl]chromen-4-one.
Industrial Production Methods
In an industrial setting, the synthesis of 3-[(3-Hydroxypiperidin-1-yl)methyl]chromen-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Hydroxypiperidin-1-yl)methyl]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone ring can be reduced to form dihydrochromenone derivatives.
Substitution: The hydroxypiperidine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced chromenone derivatives, and substituted hydroxypiperidine derivatives.
Scientific Research Applications
3-[(3-Hydroxypiperidin-1-yl)methyl]chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[(3-Hydroxypiperidin-1-yl)methyl]chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypiperidine moiety enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler compound with similar structural features but lacking the chromenone moiety.
Pyrimidine Derivatives: Compounds containing a pyrimidine ring and a hydroxypiperidine group, which also exhibit anticancer activity.
Indole Derivatives: Compounds with an indole nucleus and a hydroxypiperidine group, known for their diverse biological activities.
Uniqueness
3-[(3-Hydroxypiperidin-1-yl)methyl]chromen-4-one is unique due to the combination of the chromenone and hydroxypiperidine moieties, which confer enhanced pharmacological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
